

Atuveciclib S-Enantiomer: A Preclinical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Atuveciclib S-Enantiomer*

Cat. No.: *B8075345*

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An In-depth Technical Guide on the Preclinical Profile of a Selective CDK9 Inhibitor

This technical guide provides a comprehensive overview of the preclinical data for **Atuveciclib S-Enantiomer** (also known as BAY-1143572 S-Enantiomer), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Core Compound Activity: In Vitro Efficacy

Atuveciclib S-Enantiomer demonstrates potent inhibition of the CDK9/CycT1 complex and antiproliferative activity against cancer cell lines. The following tables summarize the key in vitro efficacy data.

Table 1: Biochemical Inhibition of CDK9/CycT1

Compound	IC ₅₀ (nM)
Atuveciclib S-Enantiomer	16[1][2][3]

Table 2: Antiproliferative Activity

Cell Line	Compound	IC ₅₀ (nM)
HeLa (Cervical Cancer)	Atuveciclib S-Enantiomer	1100[1][2][3]

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats have demonstrated that **Atuveciclib S-Enantiomer** possesses favorable drug-like properties. A summary of the key pharmacokinetic parameters is presented in Table 3.

Table 3: Rat Pharmacokinetic Parameters of Atuveciclib S-Enantiomer

Parameter	Value	Unit
Clearance (CL _b)	1.2[1][2]	L/kg per hour
Volume of Distribution (V _{ss})	1.2[1][2]	L/kg
Half-life (t _{1/2})	0.6[1][2]	h
Oral Bioavailability (F)	53[1][2]	%
Blood/Plasma Ratio	~1[1][2]	

Detailed Experimental Protocols

To ensure reproducibility and provide a clear understanding of the data presented, the following are detailed methodologies for the key preclinical experiments.

Biochemical CDK9/CycT1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **Atuveciclib S-Enantiomer** against the CDK9/CycT1 kinase complex.

Methodology: The inhibitory activity was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the CDK9/CycT1 enzyme.

- Reagents:
 - Recombinant human CDK9/CycT1 enzyme complex.
 - Biotinylated peptide substrate.
 - ATP.
 - Europium-labeled anti-phospho-substrate antibody.
 - Streptavidin-XL665.
 - Assay Buffer.
 - **Atuveciclib S-Enantiomer** (dissolved in DMSO).
- Procedure:
 - The test compound, **Atuveciclib S-Enantiomer**, was serially diluted in DMSO and then further diluted in assay buffer.
 - The CDK9/CycT1 enzyme and the biotinylated peptide substrate were mixed in the assay buffer.
 - The diluted compound was added to the enzyme-substrate mixture and incubated for a defined period.
 - The kinase reaction was initiated by the addition of ATP and allowed to proceed at room temperature.
 - The reaction was stopped, and the detection reagents (Europium-labeled antibody and Streptavidin-XL665) were added.
 - After an incubation period to allow for antibody binding, the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

- IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (HeLa Cells)

Objective: To evaluate the antiproliferative effect of **Atuveciclib S-Enantiomer** on the HeLa human cervical cancer cell line.

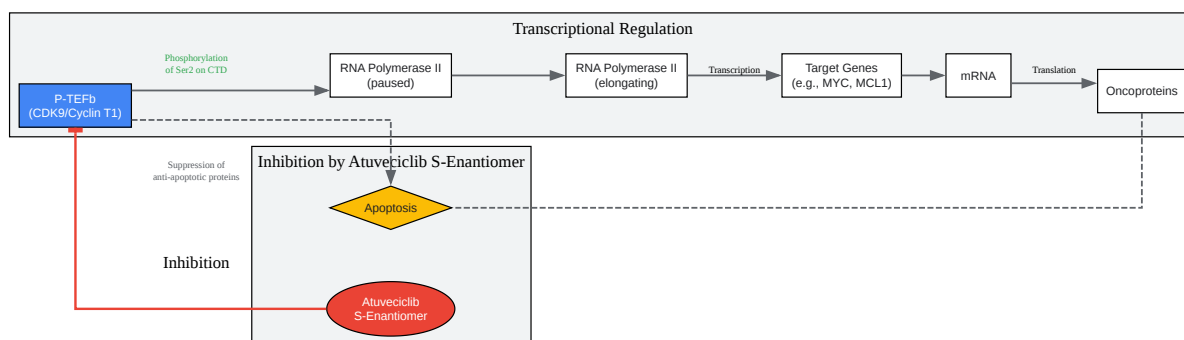
Methodology: The assay is based on the quantification of cell viability after a period of continuous exposure to the test compound.

- Materials:
 - HeLa cells.
 - Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
 - 96-well cell culture plates.
 - **Atuveciclib S-Enantiomer** (dissolved in DMSO).
 - Reagents for cell viability assessment (e.g., Resazurin-based assays, or crystal violet staining).
- Procedure:
 - HeLa cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
 - **Atuveciclib S-Enantiomer** was serially diluted in culture medium to the desired concentrations.
 - The culture medium from the cell plates was replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) was also included.
 - The plates were incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

- After the incubation period, cell viability was assessed using a chosen method. For example, with a Resazurin-based assay, the reagent is added to the wells, and after a further incubation, the fluorescence is measured, which correlates with the number of viable cells.
- IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

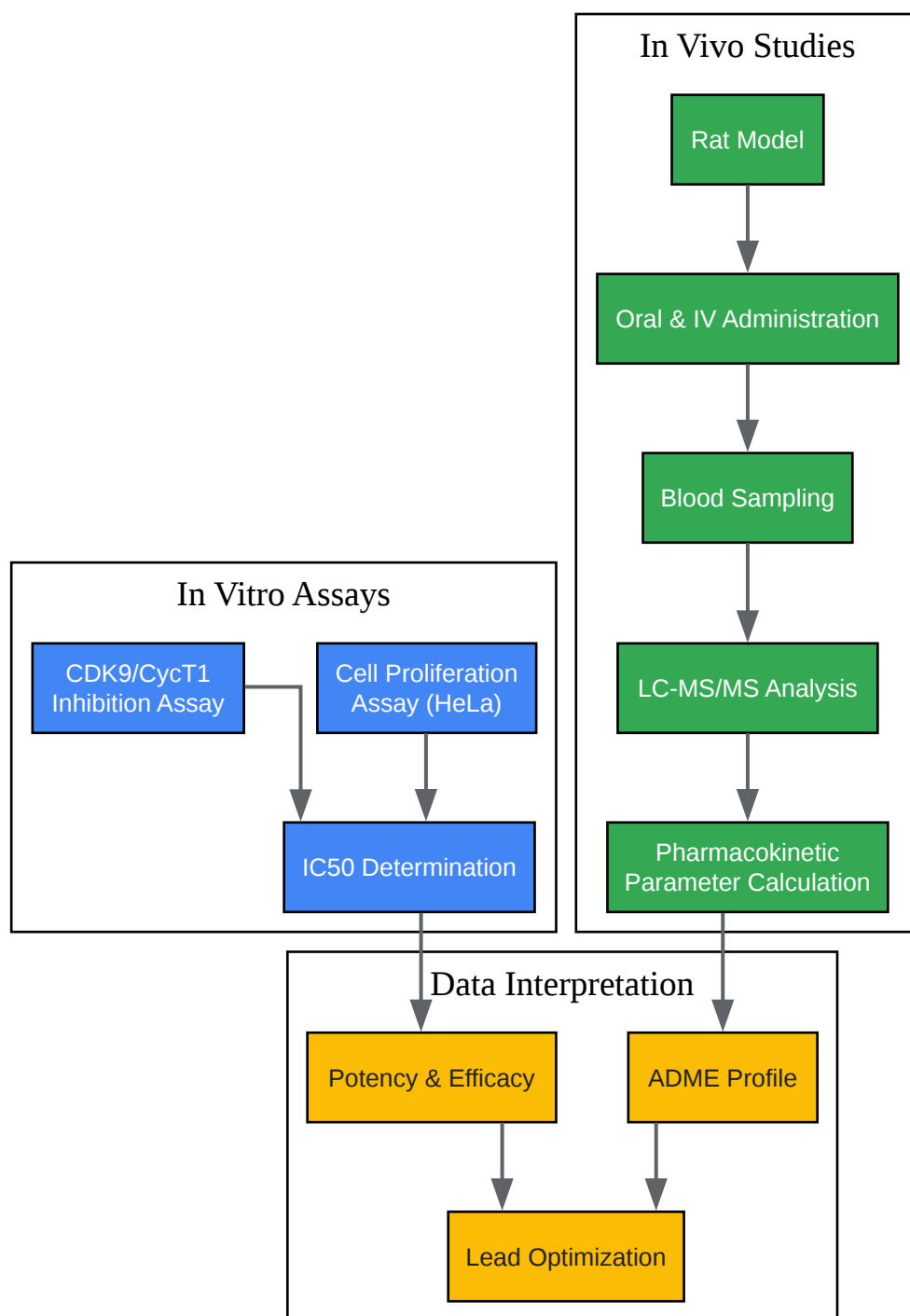
Visualizations: Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process, the following diagrams have been generated using the DOT language.



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Caption: CDK9 signaling pathway and its inhibition by **Atuveciclib S-Enantiomer**.



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Caption: General experimental workflow for preclinical evaluation.

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